molecular formula C6H6BrNO B112063 4-Amino-2-bromophenol CAS No. 16750-67-7

4-Amino-2-bromophenol

Cat. No. B112063
CAS RN: 16750-67-7
M. Wt: 188.02 g/mol
InChI Key: CBQJZWGBFZAUEV-UHFFFAOYSA-N
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Description

“4-Amino-2-bromophenol” is a chemical compound with the molecular formula C6H6BrNO . It has an average mass of 188.022 Da and a monoisotopic mass of 186.963272 Da . It appears as a slightly pale yellow to brown, crystalline to crystalline powder .


Molecular Structure Analysis

The molecular structure of “4-Amino-2-bromophenol” consists of a phenol group (a benzene ring with a hydroxyl group), an amino group, and a bromo group . The presence of these functional groups contributes to its chemical properties and reactivity .


Chemical Reactions Analysis

“4-Amino-2-bromophenol” can undergo various chemical reactions due to the presence of the amino and bromo groups. For example, it can participate in the Suzuki-Miyaura reaction, a type of cross-coupling reaction . It can also undergo copper-catalyzed oxidative amination of benzoxazoles via C-H and C-N bond activation .


Physical And Chemical Properties Analysis

“4-Amino-2-bromophenol” has a density of 1.8±0.1 g/cm3, a boiling point of 288.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 40.1±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 106.3±3.0 cm3 . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds .

Scientific Research Applications

Anticancer Potential

4-Amino-2-bromophenol derivatives have shown promising results in cancer research. A study by Guo et al. (2018) highlighted the synthesis of a novel bromophenol derivative, BOS-102, which demonstrated significant anticancer activities, particularly against human lung cancer cell lines. This derivative was found to induce cell cycle arrest and apoptosis via the ROS-mediated PI3K/Akt and the MAPK signaling pathways.

Antioxidant Properties

Bromophenols like 4-Amino-2-bromophenol exhibit notable antioxidant properties. A study conducted by Olsen et al. (2013) identified several bromophenols isolated from the red algae Vertebrata lanosa, which demonstrated potent antioxidant activity in various assays. This indicates their potential as natural antioxidants.

Environmental and Biological Impact

Bromophenols, including 4-Amino-2-bromophenol, have been studied for their environmental and biological effects. Hassenklöver et al. (2006) explored how bromophenols, commonly found in marine organisms, can disrupt cellular signaling, specifically calcium signaling in neuroendocrine cells. This research is crucial in understanding the ecological and toxicological implications of bromophenols in marine environments.

Analytical Chemistry Applications

In the field of analytical chemistry, bromophenols like 4-Amino-2-bromophenol are used for method development and validation. Hofer et al. (2019) developed and validated an HPLC method for the quantitative analysis of bromophenolic compounds, highlighting the relevance of these compounds in analytical methodologies.

Drug Metabolism

Bromophenols, including variants of 4-Amino-2-bromophenol, have been investigated for their interaction with drug-metabolizing enzymes. Wang et al. (2019) examined the inhibitory behavior of bromophenols on the activity of UDP-glucuronosyltransferases (UGTs), key enzymes in phase II drug metabolism, thus providing insights into the metabolic pathways and potential drug interactions of these compounds.

Molecular Interaction Studies

Studies have also focused on the interaction of 4-Amino-2-bromophenol derivatives with biological molecules. Zhao et al. (2015) used fluoride anion as a probe to investigate internal substrate binding in dehaloperoxidase-hemoglobin, involving bromophenol derivatives. This research contributes to a deeper understanding of the molecular interactions and binding affinities of bromophenol compounds.

properties

IUPAC Name

4-amino-2-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQJZWGBFZAUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560309
Record name 4-Amino-2-bromophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-bromophenol

CAS RN

16750-67-7
Record name 4-Amino-2-bromophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-bromophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-bromophenol
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Synthesis routes and methods I

Procedure details

To a solution of 4-amino-1-benzyloxy-2-bromobenzene in 2 mL of dichloromethane at −78 C was added boron trichloride (0.4 mL, 1 M in DCM) dropwise. The reaction was quenched with water at 0 C, concentrated and dried under vacuum to afford 4-amino-2-bromo-1-hydroxybenzene (17 mg, 56% two steps)
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Synthesis routes and methods II

Procedure details

The target compound was obtained by reducing 2-bromo-4-nitrophenol with iron in a mixed solution of methanol and ammonium chloride aqueous solution. 2-bromo-4-nitrophenol was manufactured by the method described in the literature (J. Org. Chem., Vol. 62, 1997, p. 4504).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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